6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1175689-23-2
VCID: VC2820670
InChI: InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3
SMILES: CN1CCN(CC1)C2=CC=CC(=N2)C#N
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

CAS No.: 1175689-23-2

Cat. No.: VC2820670

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile - 1175689-23-2

Specification

CAS No. 1175689-23-2
Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3
Standard InChI Key PYIMJPGDPNIVOP-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=CC(=N2)C#N
Canonical SMILES CN1CCN(CC1)C2=CC=CC(=N2)C#N

Introduction

IdentifierValue
IUPAC Name6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
CAS Registry Number1175689-23-2
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
PubChem Compound ID51063995
MDL NumberMFCD11100136
Standard InChIKeyPYIMJPGDPNIVOP-UHFFFAOYSA-N

The compound's identity is further characterized by its unique structural features, which contribute to its chemical behavior and potential applications in pharmaceutical research and organic synthesis .

Physical and Chemical Properties

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile presents as a white crystalline solid under standard conditions. Its physical state and appearance are consistent with many heterocyclic compounds containing nitrogen atoms. The physical and chemical properties of this compound are critical to understanding its behavior in various chemical reactions and its potential utility in different applications.

Basic Physical Properties

The compound exhibits distinct physical characteristics that are important for its identification, handling, and application in research settings. These properties are summarized in Table 2:

PropertyValue
Physical StateWhite crystalline solid
Melting Point120-122°C
SolubilityHighly soluble in organic solvents
Storage ConditionRoom temperature
Basic PropertiesWeak basic character
SensitivityIrritant

The compound demonstrates high solubility in various organic solvents, including methanol, acetonitrile, and dichloromethane, which facilitates its use in solution-phase chemical reactions and analytical procedures .

Chemical Reactivity

The chemical reactivity of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is primarily governed by its functional groups. The nitrile group at the 2-position of the pyridine ring is particularly reactive and serves as a key site for further chemical transformations. This reactivity makes the compound valuable as a synthetic intermediate in the preparation of more complex molecules.

The weak basic properties of the compound can be attributed to the nitrogen atoms in the piperazine ring and the pyridine structure. These basic centers can participate in acid-base reactions and coordination with metal ions, potentially expanding the compound's utility in coordination chemistry and catalysis applications .

Structural Characteristics

The molecular structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile features several important structural elements that define its chemical behavior and potential applications. The compound's structure can be represented using various notations, including SMILES and InChI strings, which provide standardized descriptions of the molecular arrangement.

Molecular Structure Representation

The structural representation of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile can be described using the following notations:

Representation TypeValue
SMILESCN1CCN(CC1)C2=CC=CC(=N2)C#N
Canonical SMILESCN1CCN(CC1)C2=CC=CC(=N2)C#N
Standard InChIInChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3

These notations provide precise information about the arrangement of atoms and bonds within the molecule, enabling researchers to accurately identify and work with the compound in computational chemistry, database searches, and chemical informatics applications.

Key Structural Features

The structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile includes several key features that contribute to its chemical behavior:

  • A pyridine ring with a nitrogen atom in the ring structure

  • A nitrile (C≡N) group at the 2-position of the pyridine ring

  • A 4-methylpiperazine moiety attached at the 6-position of the pyridine ring

  • A total of four nitrogen atoms in the molecular structure

These structural features create a molecule with multiple potential interaction sites for hydrogen bonding, metal coordination, and other non-covalent interactions, which may be relevant to its biological activity and pharmaceutical applications .

Synthesis and Preparation Methods

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step reaction sequences that require careful control of reaction conditions and purification procedures. The preparation methods for this compound leverage established principles of heterocyclic chemistry and functional group transformations.

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